molecular formula C13H22O3 B14609796 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one CAS No. 57428-13-4

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one

Cat. No.: B14609796
CAS No.: 57428-13-4
M. Wt: 226.31 g/mol
InChI Key: AJXQMPSLGQHJCI-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C13H22O3 It is a derivative of cyclohexanone, featuring a cyclohexane ring substituted with a 3-(3,3-diethoxyprop-1-en-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3,3-diethoxyprop-1-en-2-yl derivatives under specific conditions. One common method includes the use of acid or base catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    Cyclohexenone: An enone with a cyclohexane ring and a double bond.

    3,3-Diethoxyprop-1-en-2-yl derivatives: Compounds with similar substituent groups but different core structures.

Uniqueness

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohexan-1-one is unique due to its specific combination of a cyclohexane ring and a 3-(3,3-diethoxyprop-1-en-2-yl) group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

57428-13-4

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

3-(3,3-diethoxyprop-1-en-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H22O3/c1-4-15-13(16-5-2)10(3)11-7-6-8-12(14)9-11/h11,13H,3-9H2,1-2H3

InChI Key

AJXQMPSLGQHJCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=C)C1CCCC(=O)C1)OCC

Origin of Product

United States

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